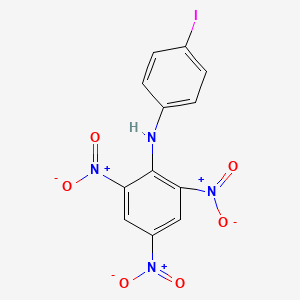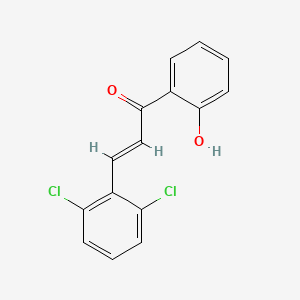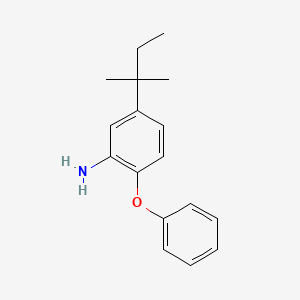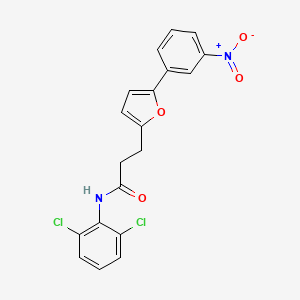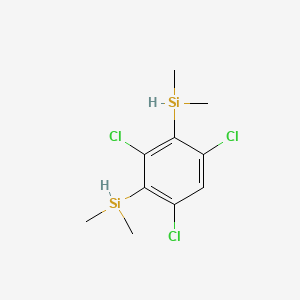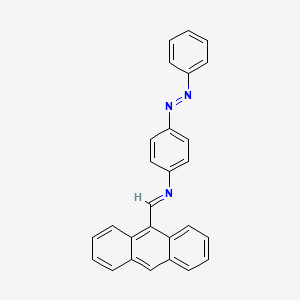
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-antrilmetilen)-4-(fenildiazenil)anilina: es un compuesto orgánico que presenta tanto moieties de antraceno como de azobenceno. Este compuesto es de interés debido a sus propiedades estructurales únicas, que combinan las características fotofísicas del antraceno con las propiedades fotocrómicas del azobenceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(9-antrilmetilen)-4-(fenildiazenil)anilina generalmente implica un proceso de varios pasos:
Formación del intermedio antrilmetilen: Este paso implica la reacción de antraceno con un aldehído adecuado para formar el intermedio antrilmetilen.
Diazotización y acoplamiento: El intermedio se somete entonces a diazotización, seguida de acoplamiento con anilina para formar el producto final.
Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para asegurar altos rendimientos y pureza.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para N-(9-antrilmetilen)-4-(fenildiazenil)anilina no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la aplicación de técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(9-antrilmetilen)-4-(fenildiazenil)anilina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden romper el enlace azo, lo que lleva a la formación de aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador se utilizan normalmente.
Sustitución: Las condiciones varían según el tipo de sustitución, pero los reactivos comunes incluyen halógenos, agentes nitrantes y agentes sulfonantes.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción normalmente produce aminas.
Aplicaciones Científicas De Investigación
N-(9-antrilmetilen)-4-(fenildiazenil)anilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como sonda en estudios fotofísicos debido a sus propiedades de fluorescencia únicas.
Biología: Investigado por su posible uso en imágenes biológicas y como molécula conmutada por luz.
Medicina: Explorado por su potencial en sistemas de administración de fármacos, donde se pueden utilizar sus propiedades fotorresponsivas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros fotorresponsivos e interruptores moleculares.
Mecanismo De Acción
El mecanismo por el cual N-(9-antrilmetilen)-4-(fenildiazenil)anilina ejerce sus efectos se basa principalmente en sus propiedades fotorresponsivas. El compuesto puede sufrir fotoisomerización reversible, donde la exposición a la luz provoca un cambio en su estructura molecular. Esta propiedad se explota en diversas aplicaciones, como interruptores moleculares y sensores.
Comparación Con Compuestos Similares
Compuestos similares
Azobenceno: Comparte la propiedad de fotoisomerización pero carece de la moiety de antraceno.
Antraceno: Conocido por su fluorescencia, pero no tiene las propiedades fotocrómicas del azobenceno.
N-(9-antrilmetilen)anilina: Estructura similar pero sin el grupo azobenceno.
Singularidad
N-(9-antrilmetilen)-4-(fenildiazenil)anilina es único porque combina las propiedades del antraceno y el azobenceno, convirtiéndolo en un compuesto versátil para diversas aplicaciones en fotofísica y ciencia de materiales.
Propiedades
Número CAS |
202131-14-4 |
|---|---|
Fórmula molecular |
C27H19N3 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C27H19N3/c1-2-10-23(11-3-1)29-30-24-16-14-22(15-17-24)28-19-27-25-12-6-4-8-20(25)18-21-9-5-7-13-26(21)27/h1-19H |
Clave InChI |
FEHMVYCMCCHJNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)

